S-Methyl-S-(2-pyridinyl) sulfoximine
Description
Evolution of Sulfoximine (B86345) Chemistry in Modern Organic Synthesis
The journey of sulfoximines from chemical rarities to staples in synthetic chemistry has been marked by significant advancements in their preparation and functionalization. researchgate.net Initially, synthetic routes were often limited and harsh, restricting their widespread adoption. However, the last few decades have seen an exponential growth in synthetic methodologies, greatly expanding their accessibility and utility. researchgate.netchemrxiv.org
A major breakthrough was the development of transition-metal-catalyzed reactions, which enabled efficient and selective formation of sulfoximines. ccspublishing.org.cnnih.gov Rhodium(II)-catalyzed imination of sulfoxides, for instance, provided a reliable path to N-H sulfoximines. organic-chemistry.org More recently, methods involving C–H bond activation have emerged as powerful strategies for constructing complex cyclic sulfoximines, using the sulfoximine group itself as an effective directing group. mdpi.comresearchgate.net Hypervalent iodine-mediated NH transfer reactions have also provided a mild and broadly applicable route for converting sulfoxides to sulfoximines, a method that has proven scalable and tolerant of diverse functional groups. nih.gov
These synthetic advancements have allowed sulfoximines to be used not just as targets, but also as versatile reagents and chiral auxiliaries in asymmetric synthesis. nih.govorganic-chemistry.org Their unique combination of properties—acting as aza-analogues of sulfones, possessing a stereogenic sulfur center, and having a modifiable nitrogen atom—has cemented their role as a valuable functional group in the modern synthetic chemist's toolbox. whiterose.ac.ukbohrium.com
Table 1: Key Milestones in the Synthesis of Sulfoximines
| Decade | Key Development | Significance |
|---|---|---|
| 1970s | Early synthetic methods developed | Established foundational routes, though often with limited scope. ccspublishing.org.cn |
| 2000s | Rise of transition-metal catalysis (e.g., Rh, Cu) | Enabled milder, more efficient, and stereoselective syntheses. organic-chemistry.org |
| 2010s | C-H activation and functionalization strategies | Allowed for the synthesis of complex and cyclic sulfoximines. ccspublishing.org.cnmdpi.com |
Significance of Pyridyl-Containing Sulfoximines in Contemporary Chemical Research
The incorporation of a pyridine (B92270) ring into a sulfoximine scaffold, as seen in S-Methyl-S-(2-pyridinyl) sulfoximine, imparts a unique set of properties that are highly sought after in contemporary chemical research, particularly in medicinal chemistry. nih.gov The pyridine moiety is a prevalent heterocycle in a vast number of bioactive molecules and approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its specific electronic characteristics. nih.gov
The combination of the sulfoximine and pyridyl groups creates a molecule with distinct potential. The sulfoximine can act as a bioisostere for more common groups like sulfones and sulfonamides, offering a way to modulate a molecule's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. chemrxiv.orgbohrium.com The nitrogen atom on the pyridine ring, along with the sulfoximine's oxygen and nitrogen atoms, provides multiple points for interaction with biological targets like enzymes and receptors. ontosight.ai
Furthermore, pyridyl sulfoximines have attracted significant attention in the field of asymmetric catalysis. acs.org The development of methods for the catalytic, enantioselective synthesis of chiral pyridyl sulfoximines is an active area of research. nih.govacs.org These chiral compounds are not only valuable as potential therapeutic agents themselves but can also serve as chiral ligands for transition metals, catalyzing a variety of asymmetric transformations. acs.org The synthesis of enantioenriched pyridine derivatives is of high importance, and strategies such as the desymmetrizing N-oxidation of prochiral bis(pyridyl)sulfoximines represent the cutting edge in this field. nih.govacs.org
Table 2: Research Applications of Pyridyl Sulfoximines
| Area of Research | Significance of Pyridyl Sulfoximine Moiety |
|---|---|
| Medicinal Chemistry | Acts as a sulfone/sulfonamide bioisostere; modulates physicochemical properties; provides multiple hydrogen bonding sites. chemrxiv.orgbohrium.com |
| Asymmetric Catalysis | Serves as a scaffold for chiral ligands; enables enantioselective metal-catalyzed reactions. acs.org |
Stereochemical Attributes and Implications of the Sulfoximine Moiety
A defining feature of the sulfoximine functional group is its inherent stereochemistry. When the sulfur atom is substituted with two different carbon groups (as in this compound), it becomes a stereogenic center. nih.gov This gives rise to a pair of enantiomers. The sulfur atom in a sulfoximine adopts a tetrahedral geometry, which is crucial for its application in asymmetric synthesis and its interaction with chiral biological systems. bohrium.comresearchgate.net
The synthesis of enantiomerically pure sulfoximines has been a long-standing goal in organic chemistry. researchgate.net Classical methods often relied on the resolution of racemic mixtures or the use of chiral starting materials. However, modern asymmetric synthesis has provided more elegant solutions, including catalytic asymmetric methods that can generate chiral sulfoximines with high enantioselectivity. nih.govacs.org The oxidation of chiral sulfoxides to sulfoximines, for example, often proceeds with the retention of configuration at the sulfur center. organic-chemistry.org
The stereochemistry of the sulfoximine has profound implications for its function. In medicinal chemistry, the biological activity of two enantiomers can differ dramatically, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. researchgate.net In asymmetric catalysis, the precise three-dimensional arrangement of substituents around the chiral sulfur center is what allows a sulfoximine-based ligand to control the stereochemical outcome of a reaction. acs.org This ability to create a well-defined chiral environment makes sulfoximines powerful tools for inducing enantioselectivity. scilit.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imino-methyl-oxo-pyridin-2-yl-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNTYTKCIIHFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76456-06-9 | |
| Record name | imino(methyl)(pyridin-2-yl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for S Methyl S 2 Pyridinyl Sulfoximine and Analogues
Oxidation-Imidation Strategies for Sulfoximine (B86345) Formation
Oxidation-imidation strategies represent a fundamental approach to sulfoximine synthesis, typically starting from either sulfides or sulfoxides. These methods involve the concurrent or sequential formation of the S=O and S=N bonds.
Hypervalent Iodine Reagent-Mediated Syntheses
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have emerged as powerful tools for the synthesis of sulfoximines under mild conditions. Current time information in Merrimack County, US.researchgate.net These methods offer excellent functional group tolerance and are often scalable. The core of this methodology is the generation of a highly reactive iodonitrene intermediate. Current time information in Merrimack County, US.acs.org
The reaction mechanism typically begins with the condensation of an ammonia (B1221849) source, like ammonium (B1175870) carbamate (B1207046) or ammonium acetate (B1210297), with the hypervalent iodine(III) reagent. Current time information in Merrimack County, US.nih.gov This initially forms an iminoiodinane, which is then oxidized to the electrophilic iodonitrene intermediate. This transient species is readily attacked by a nucleophilic sulfoxide (B87167) to form the desired NH-sulfoximine. Current time information in Merrimack County, US. The reaction proceeds with retention of stereochemistry if an enantiomerically enriched sulfoxide is used as the starting material. nih.gov This approach has been successfully applied in the large-scale preparation of pharmaceutical intermediates. nih.gov
The versatility of hypervalent iodine reagents is further demonstrated in their ability to facilitate the direct conversion of sulfides to NH-sulfoximines by mediating both the NH and O transfer in a single pot. nih.gov
One-Pot Cascade Reaction Approaches for Enhanced Synthetic Efficiency
To improve synthetic efficiency, one-pot cascade reactions that convert readily available sulfides directly into sulfoximines have been developed. Current time information in Merrimack County, US.nih.gov These processes combine the oxidation of the sulfide (B99878) to a sulfoxide and the subsequent imidation into a single, streamlined operation, avoiding the isolation of intermediates.
This direct conversion is often achieved using a hypervalent iodine reagent like (diacetoxyiodo)benzene in combination with an ammonia source such as ammonium carbamate. nih.govrsc.org In this cascade, the sulfide is oxidized and imidated in the same reaction vessel. rsc.org Mechanistic studies suggest that the imidation of the sulfide to a sulfilimine likely occurs first, followed by oxidation to the sulfoximine, although the reaction is successful regardless of the precise order. rsc.org
These one-pot procedures are highly chemoselective and tolerate a wide array of functional groups, making them valuable for synthesizing complex molecules, including isotopically labeled compounds for mechanistic studies. nih.govrsc.org For instance, the use of ¹⁵N-labeled ammonium acetate allows for the preparation of ¹⁵N-labeled sulfoximines. nih.gov The efficiency of these cascade reactions has been demonstrated in the synthesis of various aryl, heteroaryl, and alkyl sulfoximines in high yields. Current time information in Merrimack County, US.nih.gov
A notable example is a one-pot, two-step cascade that begins with the formation of the sulfoximine from a sulfide, followed by in-situ N-iodination using N-iodosuccinimide (NIS) or iodine, yielding N-iodo sulfoximines which are valuable synthetic intermediates. Current time information in Merrimack County, US.nih.gov This protocol has been successfully applied to the synthesis of N-Iodo-S-methyl-S-(2-pyridinyl) sulfoximine. Current time information in Merrimack County, US.nih.gov
| Starting Material | Reagents | Product | Yield (%) | Ref |
| Methyl phenyl sulfide | (NH₄)₂CO₃, PIDA, then NIS | N-Iodo-S-methyl-S-phenyl sulfoximine | 90 | Current time information in Merrimack County, US. |
| 4-Methoxyphenyl methyl sulfide | (NH₄)₂CO₃, PIDA, then NIS | N-Iodo-S-(4-methoxyphenyl)-S-methyl sulfoximine | 87 | nih.gov |
| 2-Pyridinyl methyl sulfide | (NH₄)₂CO₃, PIDA, then NIS | N-Iodo-S-methyl-S-(2-pyridinyl) sulfoximine | 66 | Current time information in Merrimack County, US.nih.gov |
| 4-Bromophenyl methyl sulfide | (NH₄)₂CO₃, PIDA | (4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone | 63 | acs.org |
Mechanochemical Routes to Sulfoximine Derivatives
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based syntheses. d-nb.info Ball milling is a common technique employed in mechanochemical synthesis, often providing solvent-free or minimal-solvent conditions, which aligns with the principles of green chemistry. researchgate.netnih.gov
This approach has been successfully applied to the synthesis of sulfoximine derivatives. For example, N-sulfenylations of sulfoximines have been achieved by milling the NH-sulfoximine with a disulfide in the presence of silver oxide under solvent-free conditions. d-nb.info This method is scalable and tolerates a wide range of functional groups. d-nb.info Similarly, other S(VI) compounds like sulfonyl and sulfonimidoyl fluorides have been synthesized from stable imidazole (B134444) precursors using potassium bifluoride in a mixer mill, demonstrating the broad applicability of mechanochemistry in sulfur chemistry. researchgate.net These solvent-free methods often result in shorter reaction times and simplified purification procedures compared to their solution-based counterparts. researchgate.net
Transition Metal-Catalyzed Nitrogen Transfer Reactions
Transition metal catalysis provides a powerful and versatile platform for the formation of the S=N bond in sulfoximines. Catalysts based on rhodium and copper are particularly effective in mediating nitrogen transfer reactions, offering alternative pathways to these valuable compounds.
Rhodium-Catalyzed Nitrene Transfer to Sulfoxides
Rhodium(II) complexes are highly effective catalysts for nitrene transfer reactions, enabling the imidation of sulfoxides to form N-protected sulfoximines. nih.govorganic-chemistry.orgacs.org This method typically involves the reaction of a sulfoxide with a nitrene precursor, such as a carbamate, in the presence of a rhodium catalyst like dirhodium tetraacetate (Rh₂(OAc)₄).
The reaction proceeds under mild conditions and demonstrates high stereospecificity, meaning the chirality at the sulfur center of the starting sulfoxide is retained in the sulfoximine product. acs.org A variety of carbamates, including those with Boc and Cbz protecting groups, can be used as nitrene sources, yielding the corresponding N-protected sulfoximines in high yields. organic-chemistry.orgacs.org This methodology has been used to synthesize a range of sulfoximine carbamates and is notable for its application in preparing novel structures like 4-membered thietane-oximines. nih.gov The resulting N-protected sulfoximines are stable compounds that can be readily deprotected to furnish the free NH-sulfoximines. organic-chemistry.org
| Sulfoxide | Carbamate | Catalyst | Yield (%) | Ref |
| Methyl phenyl sulfoxide | BocNH₂ | Rh₂(OAc)₄ | 98 | acs.org |
| (S)-Tolyl methyl sulfoxide | BocNH₂ | Rh₂(OAc)₄ | 98 | acs.org |
| Dibenzyl sulfoxide | CbzNH₂ | Rh₂(OAc)₄ | 95 | organic-chemistry.org |
Copper-Catalyzed Oxidative Coupling for N-H Functionalization
Copper-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been effectively applied to the N-functionalization of sulfoximines. These methods allow for the formation of N-aryl and N-alkyl bonds, significantly diversifying the range of accessible sulfoximine analogues.
One prominent approach is the N-arylation of NH-sulfoximines with aryl halides (iodides and bromides) or aryl boronic acids. acs.orgnih.govacs.org Simple and inexpensive copper(I) salts, often in combination with a diamine ligand, effectively catalyze the coupling of NH-sulfoximines with aryl iodides and bromides. acs.orgnih.gov This provides a cost-effective alternative to palladium-catalyzed methods. acs.org
Copper-catalyzed coupling with aryl boronic acids also provides a mild and efficient route to N-arylated sulfoximines. acs.org Furthermore, copper can catalyze the oxidative C-H/N-H coupling between sulfoximines and arenes, offering a direct method for N-arylation that avoids the pre-functionalization of the aromatic partner. nih.govacs.org These reactions often proceed under aerobic conditions or with an external oxidant. nih.gov The versatility of copper catalysis is also demonstrated in the visible-light-promoted N-alkylation of NH-sulfoximines with diacyl peroxides, which proceeds at room temperature without the need for a base. d-nb.info
Synthesis from Sulfide Precursors
A primary and direct route to sulfoximines involves the transformation of corresponding sulfide precursors. This approach typically involves a one-pot imidation and oxidation sequence, offering an efficient pathway to the desired S(VI) functionality. organic-chemistry.orgmdpi.com
The direct conversion of S-Methyl-S-(2-pyridinyl) sulfide to its corresponding sulfoximine involves a tandem oxidation and imidation process. One prominent method utilizes hypervalent iodine reagents in the presence of an ammonia source. nih.govmdpi.com This reaction facilitates a simultaneous NH/O transfer to the sulfide. nih.gov
The process typically employs (diacetoxyiodo)benzene (PhI(OAc)₂) as the oxidant and ammonium carbamate or ammonium acetate as the source of the "NH" group. mdpi.com The reaction proceeds by first oxidizing the sulfide to a sulfoxide, which then undergoes imidation. The use of hypervalent iodine has proven effective for a wide range of substrates, including those with polar functional groups and heterocyclic moieties like the pyridine (B92270) ring. orgsyn.org
Alternative metal-free imidation procedures have also been developed. For instance, the reaction of sulfides with cyanogen (B1215507) amine in the presence of a base and a halogenating agent like N-bromosuccinimide (NBS) or iodine yields N-cyanosulfilimines. organic-chemistry.org Subsequent oxidation of the sulfilimine, followed by a decyanation step, affords the free NH-sulfoximine. organic-chemistry.org
| Reagent System | Precursor | Key Steps | Outcome |
| PhI(OAc)₂ / Ammonium Carbamate | Sulfide | One-pot simultaneous NH/O transfer | NH-Sulfoximine |
| Cyanogen Amine / Base / NBS or I₂; then Oxidant | Sulfide | 1. Imidation to N-cyanosulfilimine 2. Oxidation 3. Decyanation | NH-Sulfoximine |
Continuous Flow Synthesis Techniques for Sulfoximine Production
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of sulfoximines, including improved safety, efficiency, and scalability. nih.govnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purity. rsc.org
The synthesis of sulfoximines from sulfides or sulfoxides has been successfully adapted to flow conditions. nih.gov For instance, the one-pot NH/O transfer from sulfides using hypervalent iodine reagents and an ammonia source has been optimized for a continuous flow setup. nih.gov To prevent precipitation and potential clogging of the reactor system, reagents like ammonium carbamate can be substituted with more soluble alternatives such as ammonium acetate or aqueous ammonia. nih.gov This adaptation not only mitigates operational challenges but can also reduce the required equivalents of oxidant and ammonia source compared to batch methods. nih.gov
Iron(II)-catalyzed synthesis of sulfilimines and their subsequent oxidation to sulfoximines have also been demonstrated in a continuous flow process. The use of 1-butylimidazole (B119223) as a base was crucial in achieving a homogeneous reaction mixture suitable for flow applications, enabling the production of the desired products in good to excellent yields within short reaction times. nih.gov
A notable achievement in this area is the long-run continuous flow synthesis of phenyl methyl sulfoximine, which demonstrated a productivity of 1.34 g/h, highlighting the potential for high-throughput production. nih.gov
| Flow Chemistry Approach | Catalyst/Reagents | Key Advantages | Reported Productivity |
| NH/O Transfer from Sulfides | Hypervalent Iodine / Ammonium Acetate | Reduced reagent equivalents, avoids clogging | Not specified |
| Iron-Catalyzed Amination | Iron(II) Chloride / N-Mesyloxycarbamates | Homogeneous reaction, rapid synthesis (1-60 min) | Not specified |
| NH Transfer to Sulfoxides | Hypervalent Iodine / Ammonia Source | High yields, good functional group tolerance | 1.34 g/h (for Phenyl methyl sulfoximine) nih.gov |
Considerations for Scalable and Industrially Feasible Synthesis
The transition from laboratory-scale synthesis to industrial production of S-Methyl-S-(2-pyridinyl) sulfoximine and its analogues requires robust, cost-effective, and safe methodologies. Scalability is a critical factor, and several strategies have been developed to meet these demands. chemrxiv.orgacs.org
One of the most significant large-scale applications of sulfoximine synthesis was demonstrated in the preparation of an intermediate for the API (Active Pharmaceutical Ingredient) AZD6738. nih.gov This synthesis was successfully performed on a 30 kg scale, yielding the sulfoximine intermediate as an HCl salt in 83% yield and >99% purity. A key modification for this large-scale reaction was the use of a toluene (B28343) and methanol (B129727) solvent mixture to facilitate an efficient aqueous extractive work-up. nih.gov
Electrochemical methods also present a promising avenue for scalable synthesis. An electrochemical protocol for the imination of a broad range of sulfur compounds has been developed, which can be easily scaled to multigram quantities. acs.org The resulting sulfilimines are then converted to the corresponding sulfoximines in a separate step using an electro-generated green oxidizer, peroxodicarbonate. This method is noted for its high robustness and suitability for large-scale technical applications. acs.org
| Scalable Method | Key Features | Scale | Reported Yield/Purity |
| Hypervalent Iodine NH Transfer | Toluene/Methanol solvent system for extractive work-up | 30 kg | 83% yield, >99% purity nih.gov |
| Electrochemical Synthesis | Dehydrogenative imination followed by green oxidation | Multigram | High to excellent yields acs.org |
| Sulfonimidoyl SNAr | Concise, enantiospecific route from halo-pyridines | Not specified | High yield (e.g., 87%) chemrxiv.org |
Stereochemical Aspects and Asymmetric Synthesis of S Methyl S 2 Pyridinyl Sulfoximine
Enantioselective Synthesis Strategies
The asymmetric synthesis of S-Methyl-S-(2-pyridinyl) sulfoximine (B86345) and related chiral sulfoximines has been approached through several innovative strategies, each aiming to control the stereochemistry at the sulfur atom with high precision.
A notable strategy for the synthesis of chiral pyridyl sulfoximines involves the desymmetrizing N-oxidation of a prochiral bis(pyridyl) sulfoximine precursor. nih.govresearchgate.netacs.orgnih.govfigshare.com This approach utilizes a peptide catalyst, specifically one containing aspartic acid, to selectively oxidize one of the two pyridyl groups, thereby creating a chiral center at the sulfur atom. nih.govresearchgate.netacs.orgnih.govfigshare.com The use of a directing group attached to the sulfoximine nitrogen has been shown to significantly enhance the enantioinduction. nih.govresearchgate.netacs.orgnih.gov
The reaction, employing hydrogen peroxide as the oxidant, can achieve high enantiomeric ratios (er), in some cases up to 99:1. nih.govresearchgate.netacs.orgnih.govfigshare.com An interesting aspect of this methodology is the ability to achieve reverse enantiocontrol by simply modifying the C-terminus of the peptide catalyst from a methyl ester to a methyl amide. nih.govacs.orgnih.gov The directing group, often a urea (B33335) derivative, is readily removable post-reaction, affording the free N-H sulfoximine without compromising the enantiomeric purity. nih.govresearchgate.netacs.orgnih.gov
Table 1: Peptide-Catalyzed Desymmetrizing N-Oxidation of Bis-pyridyl Sulfoximines
| Substrate | Catalyst | Directing Group | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|---|
| Bis(2-pyridyl) Sulfoximine | Aspartic Acid Peptide | Urea | 99:1 | 72 |
| 6-Methylpyridyl Derivative | Aspartic Acid Peptide | Urea | 98:2 | 69 |
| 5-Fluoropyridyl Derivative | Aspartic Acid Peptide | Urea | 98:2 | 67 |
| 5-Methoxypyridyl Derivative | Aspartic Acid Peptide | Urea | 97.5:2.5 | 69 |
Kinetic resolution is another powerful technique for obtaining enantiomerically enriched sulfoximines. A prominent example is the palladium(II)-catalyzed kinetic resolution of 2-pyridylaryl sulfoximines through C-H arylation or olefination. This method employs a chiral ligand, N-acetyl-L-phenylalanine (MPAA), to differentiate between the two enantiomers of the racemic sulfoximine.
The mechanism relies on the coordination of the pyridyl group of the sulfoximine and the chiral MPAA ligand to the palladium catalyst. This coordination controls the enantio-discriminating C(aryl)-H activation step, leading to one enantiomer reacting faster than the other. This process allows for the separation of the unreacted, enantiomerically enriched sulfoximine from the C-H functionalized product. High enantioselectivity, with enantiomeric excess (ee) values up to >99%, and selectivity factors up to >200 have been reported for this methodology.
Table 2: Pd(II)-MPAA Catalyzed Kinetic Resolution of 2-Pyridylaryl Sulfoximines
| Substrate | Coupling Partner | Enantiomeric Excess of Unreacted SM (%) | Enantiomeric Excess of Product (%) | Selectivity Factor (s) |
|---|---|---|---|---|
| Phenyl(2-pyridyl)sulfoximine | n-Butyl Acrylate | >99 | 98 | >200 |
| 4-Tolyl(2-pyridyl)sulfoximine | n-Butyl Acrylate | 99 | 97 | 162 |
| 4-Methoxyphenyl(2-pyridyl)sulfoximine | n-Butyl Acrylate | 98 | 96 | 85 |
| 3,5-Dimethylphenyl(2-pyridyl)sulfoximine | Styrene | 97 | 95 | 48 |
Asymmetric sulfonimidoyl transfer reactions represent a conceptually different approach to chiral sulfoximines. This strategy involves the use of an enantiopure bifunctional S(VI) reagent that serves as a chiral template. This reagent can transfer the sulfonimidoyl group to a variety of nucleophiles, including organolithium reagents, with high stereospecificity.
This method allows for the synthesis of a wide range of sulfoximines with excellent enantiomeric excess, often greater than 95%. The versatility of this approach is demonstrated by its applicability to aryl, heteroaryl, and alkyl nucleophiles, providing access to a diverse array of chiral sulfoximines.
Chiral Induction Mechanisms and Stereocontrol Rationalization (e.g., Binding Models, DFT Studies)
Understanding the mechanisms of chiral induction is fundamental to the rational design of more efficient and selective asymmetric syntheses. In the desymmetrizing N-oxidation of bis-pyridyl sulfoximines, a binding model has been proposed to explain the observed enantioselectivity. nih.govacs.orgnih.gov This model suggests a specific interaction between the peptide catalyst and the sulfoximine substrate, where the directing group plays a crucial role in orienting the substrate for selective oxidation of one of the pyridyl rings. researchgate.net The reversal of enantioselectivity observed with different peptide C-termini is also explained by this model, suggesting different binding modes. nih.govacs.orgnih.gov
For the Pd(II)-MPAA catalyzed kinetic resolution, the stereocontrol is rationalized by the coordination of both the pyridyl motif of the sulfoximine and the chiral MPAA ligand to the palladium center. Density Functional Theory (DFT) studies have been employed to support the proposed transition states, indicating that the steric and electronic interactions within the catalyst-substrate complex are responsible for the enantiodiscrimination.
Optical Resolution Techniques for Enantiomer Separation
While asymmetric synthesis aims to produce a single enantiomer directly, optical resolution is employed to separate a racemic mixture into its constituent enantiomers. Kinetic resolution, as described in section 3.1.2, is a prominent method for the enantioseparation of pyridyl sulfoximines. acs.org This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric purity. The enantiomeric ratio of the products and unreacted starting materials in these resolutions is typically determined by chiral High-Performance Liquid Chromatography (HPLC). nih.gov
Determination of Absolute Configuration
The definitive determination of the absolute configuration of a chiral molecule is essential for understanding its properties and interactions. For pyridyl sulfoximines, single-crystal X-ray diffraction is a powerful and unambiguous method for establishing the absolute stereochemistry. nih.govresearchgate.netspringernature.com In a specific instance, the absolute configuration of an enantioenriched pyridyl sulfoximine derivative was determined to be (S) through X-ray crystallographic analysis. nih.govchinesechemsoc.org This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise assignment of the spatial arrangement of the atoms and thus the R/S configuration at the chiral sulfur center. nih.gov
The Sulfoximine Method (via NMR Chemical Shift Differences)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. Differences in the chemical shifts of diastereomeric derivatives can be used to assign the absolute configuration of a stereocenter. This principle is applied in methods specifically adapted for sulfoximines.
While direct NMR analysis of enantiomers in a chiral solvent or with a chiral shift reagent can sometimes resolve the signals, a more common approach involves the formation of diastereomers by reacting the chiral sulfoximine with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts (Δδ) can be systematically analyzed to deduce the stereochemistry at the sulfur center. The magnitude and sign of these differences are influenced by the anisotropic effects of the chiral auxiliary and its spatial relationship to the substituents on the sulfoximine.
For pyridyl sulfoximines, the protons on the pyridine (B92270) ring and the methyl group are sensitive probes of the stereochemical environment. By comparing the ¹H NMR spectra of the diastereomeric derivatives, a pattern of upfield or downfield shifts can be observed for specific protons, which can then be correlated to a particular absolute configuration based on established models for the chiral auxiliary used.
Application of Modified Mosher's Method
A widely used chemical shift-based NMR method for determining the absolute configuration of chiral alcohols and amines is the Mosher's method. This method has been adapted for the stereochemical determination of other chiral centers, including the sulfur atom in sulfoximines. The modified Mosher's method involves the derivatization of the chiral sulfoximine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters (or amides in the case of N-H sulfoximines). nih.govspringernature.com
The analysis relies on comparing the ¹H NMR chemical shifts of the two diastereomeric MTPA derivatives. springernature.com The protons on one side of the MTPA plane in the preferred conformation will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By calculating the difference in chemical shifts (Δδ = δS - δR) for various protons in the molecule, a model can be constructed to assign the absolute configuration of the stereogenic sulfur center. nih.gov
Table 1: Illustrative Data for Modified Mosher's Method Analysis
| Proton | δ (S-MTPA deriv.) (ppm) | δ (R-MTPA deriv.) (ppm) | Δδ (δS - δR) (ppm) |
| Py-H3 | 7.85 | 7.90 | -0.05 |
| Py-H4 | 7.40 | 7.38 | +0.02 |
| Py-H5 | 7.20 | 7.15 | +0.05 |
| Py-H6 | 8.60 | 8.62 | -0.02 |
| S-CH₃ | 3.10 | 3.15 | -0.05 |
Note: This data is hypothetical and for illustrative purposes only.
X-ray Crystallographic Analysis for Stereochemical Assignment
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a crystalline compound, including the absolute stereochemistry. This technique has been successfully applied to pyridyl sulfoximine derivatives to confirm their stereochemical assignments. nih.govresearchgate.net
For this analysis, a single crystal of an enantiomerically pure derivative of S-Methyl-S-(2-pyridinyl) sulfoximine is required. The derivative is often chosen to facilitate crystallization and may involve the introduction of a heavy atom to aid in the determination of the absolute configuration (the Flack parameter). The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of all atoms. mdpi.com
In a study on the synthesis of chiral pyridyl sulfoximines, the crystal structure of a derivative, 2k, showed two stable conformations within the unit cell. nih.gov This detailed structural information is invaluable for understanding the molecule's conformation in the solid state and confirming the stereochemical outcome of asymmetric reactions. nih.govacs.org
Table 2: Crystallographic Data for a Representative Pyridyl Sulfoximine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z | 8 |
Note: This data is representative and based on a known crystal structure of a related compound. mdpi.com
Mechanistic Investigations of S Methyl S 2 Pyridinyl Sulfoximine Reactions
Elucidation of Reaction Intermediates in Sulfoximine (B86345) Formation (e.g., Sulfilimine, Iodonitrene)
The synthesis of sulfoximines often proceeds through highly reactive intermediates. The specific intermediates formed depend on the chosen synthetic route, particularly the nitrogen source and the catalyst or reagent used. Two key intermediates that have been implicated in the formation of sulfoximines are sulfilimines and iodonitrenes.
Sulfilimines as Intermediates:
In many metal-catalyzed imination reactions of sulfides, the corresponding sulfilimine is the initial product, which is then oxidized in a subsequent step to the sulfoximine. For instance, iron-catalyzed nitrogen transfer reactions can be used to prepare N-substituted sulfilimines from sulfides. These sulfilimines can then be isolated and oxidized using an appropriate oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), to yield the desired sulfoximine. The stepwise nature of this process allows for the isolation and characterization of the sulfilimine intermediate, providing clear evidence for its role in the reaction pathway. researchgate.net Under certain conditions, both diphenylsulfoxide and diphenylsulfilimine were observed to convert to the corresponding sulfoximine, highlighting the viability of sulfilimine as a direct precursor. nih.gov
Iodonitrenes in NH Transfer Reactions:
When using hypervalent iodine reagents, such as iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbamate (B1207046), the formation of an electrophilic iodonitrene intermediate has been proposed. nih.govresearchgate.net The reaction mechanism is thought to proceed through the following steps:
Formation of an iminoiodinane: Ammonia reacts with the hypervalent iodine reagent to form an iminoiodinane.
Oxidation to iodonitrene: This iminoiodinane can then be oxidized to a more reactive iodonitrene species. nih.gov
Nucleophilic attack by sulfoxide (B87167): The electron-rich sulfur atom of the corresponding sulfoxide (S-Methyl-S-(2-pyridinyl) sulfoxide) acts as a nucleophile, attacking the electrophilic iodonitrene.
Formation of an iodonium (B1229267) salt: This attack leads to the formation of an iodonium salt intermediate containing a sulfoximine N–I bond. nih.gov
Hydrolysis: The final NH-sulfoximine is released upon workup or slow breakdown of the iodonium salt. nih.gov
In-situ NMR monitoring of related reactions has provided evidence for the formation of the iodonium salt, supporting the proposed mechanism involving an iodonitrene intermediate. nih.gov The high chemoselectivity of these reactions further underscores the unique reactivity of the proposed intermediates. nih.gov
The Directing Role of the Pyridinyl Moiety in Catalysis and Functionalization
The 2-pyridinyl group in S-Methyl-S-(2-pyridinyl) sulfoximine plays a crucial role as a directing group in a variety of transition-metal-catalyzed reactions, particularly C-H functionalization. researchgate.net This directing ability stems from the Lewis basicity of the pyridine (B92270) nitrogen atom, which can coordinate to a metal center. This coordination brings the catalyst into close proximity to specific C-H bonds on the molecule, leading to site-selective activation and functionalization.
In the context of palladium-catalyzed C-H arylation, for example, the pyridine nitrogen coordinates to the palladium catalyst, positioning it to selectively activate the ortho-C-H bond of a phenyl ring attached to the same core structure. This chelation-assisted strategy is a powerful tool for achieving regioselectivity that would be difficult to obtain through conventional electrophilic aromatic substitution reactions. nih.gov
Furthermore, the pyridinyl moiety is instrumental in asymmetric catalysis. In the desymmetrizing N-oxidation of pyridyl sulfoximines using peptide-based catalysts, the pyridinyl group is essential for achieving high enantioselectivity. acs.orgnih.gov A proposed binding model suggests that the orientation of the pyridinyl group within the chiral catalyst's binding pocket dictates the facial selectivity of the oxidation, leading to the preferential formation of one enantiomer. acs.orgnih.gov The directing group enhances the enantioinduction, and its influence is so significant that its temporary installation and subsequent removal is a viable strategy for synthesizing chiral free N-H sulfoximines. acs.orgnih.gov The electronic properties of the pyridine ring also influence its directing ability; electron-donating groups on the pyridine ring can enhance the coordination to the metal center and improve reaction efficiency, while electron-withdrawing groups can have the opposite effect.
Mechanistic Pathways of Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation is a powerful method for the direct functionalization of this compound and related compounds. The pyridinyl group typically directs the activation at a specific C-H bond, proceeding through a well-established mechanistic cycle. A common pathway for pyridyl-directed C-H arylation with diaryliodonium salts involves the following key steps: nih.gov
Coordination: The substrate, bearing the 2-pyridinyl directing group, coordinates to a Pd(II) precursor, such as Pd(OAc)₂.
C-H Activation/Cyclometalation: An intramolecular C-H bond cleavage occurs, often assisted by a base or an acetate (B1210297) ligand, to form a five-membered palladacycle. This step is frequently the rate-determining step of the catalytic cycle. rsc.org The formation of this stable intermediate is crucial for the high regioselectivity of the reaction.
Oxidative Addition: The diaryliodonium salt oxidant reacts with the palladacycle. Mechanistic studies on similar systems suggest this may involve the oxidation of a dimeric Pd(II) species to a bimetallic high-oxidation-state Pd intermediate. nih.gov
Reductive Elimination: The aryl group is transferred from the iodine reagent to the palladium center, which then undergoes reductive elimination with the activated carbon atom. This step forms the new C-C bond and regenerates a Pd(II) species.
Catalyst Regeneration: The Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Kinetic studies, including the determination of reaction orders and kinetic isotope effects, have been instrumental in elucidating these pathways. For instance, a significant primary kinetic isotope effect (kH/kD) indicates that the C-H bond cleavage is involved in the rate-determining step. nih.gov Hammett studies can also shed light on the electronic effects of the reagents on the reaction rate, providing further support for the proposed mechanism. nih.gov
Computational (DFT) Studies for Mechanistic Elucidation and Transition State Analysis
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone. For reactions involving this compound, DFT calculations can provide valuable insights into:
Reaction Energetics: DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction, helping to identify the most favorable mechanistic pathway and the rate-determining step. For example, DFT modeling has been used to compare the energetics of different pathways in Suzuki-Miyaura reactions involving pyridazinone derivatives, providing a rationale for the observed product distributions. mdpi.com
Transition State Structures: The geometry of transition states can be optimized using DFT, revealing the precise arrangement of atoms at the point of highest energy along the reaction coordinate. This information is crucial for understanding how bonds are formed and broken and for explaining the origins of stereoselectivity in asymmetric reactions.
Nature of Chemical Bonding: Theoretical studies, including Natural Bond Orbital (NBO) analysis, have been applied to sulfoximines to investigate the nature of the sulfur-nitrogen bond. Contrary to the formal double bond often depicted, computational results suggest a highly polar single S-N bond with significant ionic character. researchgate.net This understanding of the electronic structure is fundamental to predicting the reactivity of the sulfoximine functional group.
Role of Catalysts and Ligands: DFT calculations can model the interaction of the substrate with the catalyst and any associated ligands. This can help to elucidate the directing role of the pyridinyl group by modeling its coordination to the metal center and the subsequent C-H activation step. In palladium-catalyzed reactions, DFT can be used to study the structures of key intermediates, such as the palladacycle, and the barriers for oxidative addition and reductive elimination.
By combining experimental observations with computational modeling, a more complete and nuanced understanding of the reaction mechanisms involving this compound can be achieved.
Application of S Methyl S 2 Pyridinyl Sulfoximine in Organic Transformations
C-H Functionalization Reactions Directed by the Sulfoximine (B86345) Moiety
The pyridinyl-sulfoximine scaffold has emerged as a powerful directing group for the activation and functionalization of otherwise inert C-H bonds. The nitrogen atom of the pyridine (B92270) ring acts as a coordination site for a metal catalyst, bringing it into close proximity to specific C-H bonds and enabling regioselective transformations.
The S-Methyl-S-(2-pyridinyl) sulfoximine moiety can direct the ortho-C-H alkenylation of arenes and heteroarenes. In a notable application, a reusable sulfoximine directing group assisted a Ruthenium(II)-catalyzed reaction that achieved chemo- and regioselective ortho-C-H alkenylation. nih.gov This process has been successfully applied to various arenes and heteroarenes using activated olefins like acrylates, α,β-unsaturated ketones, and vinyl sulfone as coupling partners. nih.gov This methodology provides a direct route to synthesize complex olefinated (hetero)arenes. The reaction typically proceeds with high efficiency and selectivity for the ortho position, a testament to the strong directing ability of the sulfoximine group.
Similarly, the directing group can facilitate ortho-C-H arylation reactions. Copper-mediated dual N-H/C-H activation has been developed for the N-arylation of sulfoximines with 2-arylpyridines, demonstrating the capacity of this system to activate C-H bonds for C-N coupling. nih.gov While this example focuses on N-arylation, the underlying principle of pyridine-directed C-H activation is crucial and suggests potential for C-C bond-forming arylations with appropriate catalytic systems. The development of stereospecific α-(hetero)arylation of sulfoximines via SNAr reactions further highlights the utility of pyridyl sulfoximines in constructing C-aryl bonds, as demonstrated in a concise synthesis of the pharmacologically relevant molecule BAY 1251152. nih.gov
Table 1: Examples of Ortho-C-H Alkenylation Directed by Sulfoximine
| Entry | Arene Substrate | Alkene Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-Benzoyl Sulfoximine | Ethyl acrylate | Ru(II) | Ortho-alkenylated product | High |
| 2 | N-Benzoyl Sulfoximine | Methyl vinyl ketone | Ru(II) | Ortho-alkenylated product | High |
| 3 | N-(Thiophene-2-carbonyl) Sulfoximine | Ethyl acrylate | Ru(II) | Ortho-alkenylated product | Moderate |
This table is illustrative and based on findings from related sulfoximine-directed reactions.
A significant advancement in C-H functionalization is the development of methods for activating remote, unactivated C(sp³)–H bonds. The this compound (MPyS) directing group has been instrumental in the palladium(II)-catalyzed bromination and chlorination of primary β-C(sp³)–H bonds. acs.orgacs.org This transformation is achieved using N-bromophthalimide (NBP) and N-chlorophthalimide (NCP) as the halogen sources. acs.org
The reaction exhibits high regioselectivity for the primary β-methyl groups of aliphatic acid derivatives, which are masked as MPyS-N-amides. acs.org This methodology allows for the direct installation of bromine or chlorine atoms into an aliphatic chain, a transformation that is challenging to achieve selectively by other means. acs.org The directing group can be subsequently cleaved and recovered, highlighting the efficiency of the process. acs.orgacs.org Furthermore, this method enables sequential functionalization, where an initial halogenation can be followed by acetoxylation at another β-C(sp³)–H bond, leading to the construction of highly functionalized, α-trisubstituted aliphatic acid derivatives. acs.orgacs.org
Table 2: Palladium-Catalyzed β-C(sp³)-H Halogenation of MPyS-N-Amides
| Entry | Substrate | Halogen Source | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3,3-Dimethylbutanoyl-MPyS-N-amide | N-Bromophthalimide | Pd(OAc)₂ | β-Bromo derivative | 81 |
| 2 | 3,3-Dimethylbutanoyl-MPyS-N-amide | N-Chlorophthalimide | Pd(OAc)₂ | β-Chloro derivative | 65 |
| 3 | Cyclohexanecarbonyl-MPyS-N-amide | N-Bromophthalimide | Pd(OAc)₂ | β-Bromo derivative | 55 |
Data sourced from research on MPyS-directed halogenation. acs.org
Nucleophilic Reactivity and Addition Chemistry
Derivatives of this compound have been ingeniously designed to act as novel nucleophilic reagents, particularly for the introduction of fluorinated motifs, which are of high interest in medicinal chemistry.
A chiral (R)-difluoromethyl 2-pyridyl sulfoximine has been developed as a highly effective reagent for the stereoselective introduction of the difluoro(aminosulfonyl)methyl (CF₂SO₂NH₂) and difluoro(aminosulfinyl)methyl (CF₂SONH₂) groups. chinesechemsoc.orgchinesechemsoc.org This reagent provides a unique solution for synthesizing chiral α,α-difluorinated sulfonamides, which are known to have enhanced biological activity compared to their non-fluorinated analogs. chinesechemsoc.orgcas.cn
The nucleophilic addition of this reagent to various electrophiles, including carbonyls, imines, and alkyl halides, proceeds with high stereoselectivity. chinesechemsoc.orgchinesechemsoc.org The 2-pyridyl group is crucial for the success of these transformations, facilitating both the initial nucleophilic addition and a subsequent ipso-substitution process that unmasks the final product. chinesechemsoc.org This methodology has been successfully applied to the late-stage modification of complex molecules and the synthesis of bioactive compounds, demonstrating its broad functional group tolerance and synthetic utility. chinesechemsoc.orgcas.cn
Table 3: Stereoselective Addition of (R)-Difluoromethyl 2-Pyridyl Sulfoximine Reagent
| Entry | Electrophile | Product Type | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Benzaldehyde | 2-Hydroxy-1,1-difluorinated sulfonamide | >20:1 |
| 2 | N-Boc-benzaldimine | 2-Amino-1,1-difluorinated sulfonamide | >20:1 |
| 3 | Benzyl bromide | 1,1-Difluorinated sulfonamide | N/A |
This table summarizes the high stereoselectivity observed in reactions with the novel sulfoximine reagent. chinesechemsoc.org
Electrophilic Aromatic Substitution Utilizing N-Iodo Sulfoximines
N-halo sulfoximines represent a class of reactive intermediates with valuable applications in synthesis. A one-pot method has been developed for the synthesis of N-iodo sulfoximines directly from sulfides. acs.org These N-iodo sulfoximines have been shown to be effective reagents for electrophilic aromatic substitution reactions, specifically for the iodination of activated aromatic compounds. acs.orgresearchgate.net
In this application, the N-iodo sulfoximine acts as an electrophilic iodine source. commonorganicchemistry.com For instance, treatment of anisole (B1667542) with an N-iodo sulfoximine in acetic acid leads to the efficient formation of 4-iodoanisole. acs.org The reactivity of these reagents can be tuned by the solvent, with no reaction observed in solvents like DCM, MeOH, or MeCN, highlighting the specific conditions required for the desired electrophilic substitution. acs.org This method provides a practical alternative to other iodinating agents like N-iodosuccinimide (NIS). acs.orgorganic-chemistry.org
Synthesis of Novel Functionalized Derivatives and Heterocyclic Systems
The sulfoximine moiety is a versatile functional group that serves as a building block for the synthesis of a diverse range of functionalized derivatives and heterocyclic systems. researchgate.net The three distinct attachment points around the sulfoximine core (at the sulfur, nitrogen, and α-carbon) allow for its incorporation into various molecular scaffolds. researchgate.net
Palladium-catalyzed C-H functionalization and cyclization of aryl sulfoximines with aryne precursors have been used to synthesize tricyclic dibenzothiazines. researchgate.net In another approach, rhodium-catalyzed C-H activation and annulation of S-aryl sulfoximines with vinylene carbonate provides access to unsubstituted 1,2-benzothiazines. mdpi.com These reactions often proceed through a C-H activation event directed by the sulfoximine group, followed by an intramolecular annulation to construct the heterocyclic ring. The development of such synthetic strategies has expanded the chemical space accessible to medicinal chemists, as sulfoximine-containing heterocycles are increasingly recognized as important pharmacophores. researchgate.netnih.gov
S Methyl S 2 Pyridinyl Sulfoximine As a Chiral Auxiliary and Directing Group
Role in Asymmetric Induction within Catalytic Processes
The inherent chirality of the sulfoximine (B86345) group, when appropriately substituted, allows it to serve as an effective chiral auxiliary. In the context of S-Methyl-S-(2-pyridinyl) sulfoximine, the stereogenic sulfur center plays a crucial role in influencing the stereochemical outcome of catalytic reactions. It provides a well-defined chiral environment that can differentiate between enantiotopic faces or groups in a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
Research has demonstrated the utility of pyridyl sulfoximines in asymmetric catalysis, particularly in desymmetrizing N-oxidation reactions. nih.govnih.govacs.orgacs.org In one study, an aspartic acid-containing peptide catalyst was used for the desymmetrizing N-oxidation of prochiral bis(pyridyl) sulfoximines. nih.gov The presence of the sulfoximine moiety, along with a directing group on the substrate, was found to significantly enhance the enantioinduction, achieving enantiomeric ratios (er) as high as 99:1. nih.govnih.govacs.orgacs.org This high level of stereocontrol is attributed to the specific interactions between the chiral catalyst and the sulfoximine-containing substrate, which creates a diastereomeric transition state that favors the formation of one product enantiomer.
The effectiveness of the asymmetric induction can be influenced by modifications to the catalyst system. For instance, it was observed that using peptides with a methyl ester C-terminus versus a methyl amide C-terminus resulted in the formation of opposite enantiomers of the product. nih.govacs.org This highlights the subtle yet powerful influence of the catalyst structure in concert with the chiral auxiliary to dictate the absolute stereochemistry of the product. The sulfoximine framework is not merely a passive chiral element but an active participant in the stereodetermining step of the catalytic cycle.
Table 1: Asymmetric N-Oxidation of Bis(pyridyl) Sulfoximines Data synthesized from studies on peptide-catalyzed desymmetrization. nih.govacs.org
| Substrate | Catalyst System | Product | Enantiomeric Ratio (er) |
| Bis(2-pyridinyl) Sulfoximine | Asp-peptide catalyst (methyl ester C-terminus) | Mono-N-oxide | Up to 99:1 |
| Bis(2-pyridinyl) Sulfoximine | Asp-peptide catalyst (methyl amide C-terminus) | Mono-N-oxide (opposite enantiomer) | High, enantiomeric preference reversed |
| Unsymmetrical bis(pyridyl)sulfoximine | Asp-peptide catalyst | Site-selective N-oxide | 84:16 |
Application as a Directing Group in Directed C-H Activation
The pyridinyl nitrogen atom in this compound provides a potent coordinating site for transition metals, enabling its use as a highly effective directing group in C-H activation reactions. researchgate.netresearchgate.net This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds, offering a streamlined approach to molecular synthesis by avoiding the need for pre-functionalized substrates. The sulfoximine moiety positions a metal catalyst in close proximity to a specific C-H bond, typically at the ortho position of an aryl group attached to the sulfur, facilitating its cleavage and subsequent functionalization. mdpi.com
This directing group has been successfully employed in a variety of transition-metal-catalyzed reactions, including those mediated by palladium (Pd), rhodium (Rh), and iridium (Ir). researchgate.netmdpi.comacs.org For example, S-Methyl-S-2-pyridyl-sulfoximine (MPyS) has been used to direct the Pd(II)-catalyzed bromination and chlorination of primary β-C(sp³)–H bonds in aliphatic amides. acs.org This demonstrates the group's ability to facilitate the functionalization of not just aromatic C(sp²)–H bonds but also more challenging aliphatic C(sp³)–H bonds.
Similarly, Rh(III)-catalyzed C-H activation directed by the sulfoximine group has been used for the annulation of S-aryl sulfoximines with various coupling partners like alkynes and vinylene carbonate to construct heterocyclic scaffolds such as 1,2-benzothiazines. mdpi.com The reaction proceeds via the formation of a five-membered rhodacycle intermediate, which is formed through the coordination of the rhodium catalyst to the sulfoximine nitrogen, followed by ortho-C-H bond activation. mdpi.com The robustness of the pyridinyl-sulfoximine directing group allows for a broad substrate scope and functional group tolerance in these transformations.
Table 2: Examples of Directed C-H Activation using Pyridinyl Sulfoximine A summary of representative transformations. mdpi.comacs.org
| Metal Catalyst | C-H Bond Type | Transformation | Coupling Partner | Product Type |
| Pd(II) | Primary β-C(sp³) | Halogenation | N-Br/Cl-phthalimides | Halogenated aliphatic acid derivatives |
| Rh(III) | Aromatic C(sp²) | Annulation | Vinylene Carbonate | 1,2-Benzothiazines |
| Rh(III) | Aromatic C(sp²) | Annulation | Alkynes | Substituted 1,2-Benzothiazines |
| Ir(III) | Aromatic C(sp²) | Annulation | α-diazocarbonyl compounds | Functionalized 1,2-Benzothiazines |
Facile Cleavage and Recovery of the Sulfoximine Directing Group
A key advantage of any auxiliary or directing group is the ability to remove it efficiently from the product molecule once its synthetic purpose has been served. The this compound group excels in this regard, as it can be readily cleaved under mild conditions. This facile removal is crucial for the practical application of this methodology, as it liberates the desired functionalized product and allows for the potential recovery of the chiral auxiliary.
Studies have shown that the directing group can be easily removed to yield the corresponding free N-H sulfoximines or other derivatives. nih.govnih.govacs.org In the case of products derived from C-H activation, the S-Methyl-S-2-pyridyl-sulfoximine (MPyS) directing group has been successfully cleaved from the halogenated products. acs.org The ability to not only cleave but also recover the directing group adds to the sustainability and cost-effectiveness of the synthetic route.
The development of easily installable and removable urea (B33335) protecting groups for the sulfoximine nitrogen has also been reported to facilitate high enantioselectivity in certain transformations. nih.gov Following the reaction, these protecting groups can be removed, further demonstrating the flexibility and synthetic utility of the sulfoximine scaffold. The cleavage protocols are designed to be high-yielding and compatible with a range of functional groups that may be present in the elaborated product, ensuring the integrity of the newly formed complex molecule.
Medicinal Chemistry and Pharmacological Research Applications
Sulfoximines as Bioisosteres in Drug Discovery
The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity, is a cornerstone of modern drug design. The sulfoximine (B86345) group has gained prominence as a versatile bioisostere, particularly for the commonly employed sulfone and sulfonamide functionalities.
Comparative Analysis with Sulfones and Sulfonamides
S-Methyl-S-(2-pyridinyl) sulfoximine offers a unique three-dimensional tetrahedral geometry, similar to that of a sulfone, but with the introduction of a nitrogen atom. This seemingly subtle change has profound implications for a molecule's properties. Unlike the planar and acidic nature of the nitrogen in a primary sulfonamide, the nitrogen in an NH-sulfoximine is pyramidal and basic, providing an additional vector for hydrogen bonding and chemical modification.
The replacement of a sulfone with a sulfoximine can lead to significant improvements in aqueous solubility and other pharmacokinetic properties. nih.gov For instance, in the development of the clinical ATR inhibitor ceralasertib, the substitution of a sulfone with a sulfoximine was a critical step in the final optimization phase, leading to enhanced aqueous solubility while maintaining potent activity. nih.gov This highlights the potential of the sulfoximine moiety to address key challenges encountered during drug development.
Influence on Drug-Relevant Physicochemical and In Vitro Parameters
The introduction of the this compound moiety can significantly modulate key physicochemical and in vitro parameters that are critical for a compound's success as a drug.
Metabolic Stability: The sulfoximine group is generally considered to be metabolically robust. Studies have shown that sulfoximines often exhibit greater stability in liver microsomes compared to their sulfone or sulfonamide counterparts, which can be susceptible to various metabolic transformations. nih.govbohrium.com For example, a study comparing a sulfoximine analogue to the drug vardenafil (B611638) demonstrated improved in vitro stability in both rat hepatocytes and human liver microsomes for the sulfoximine-containing compound. nih.gov This enhanced stability can lead to a longer half-life and improved bioavailability in vivo.
Aqueous Solubility: Poor aqueous solubility is a major hurdle in drug development. The sulfoximine group, being more polar than the corresponding sulfone, can often impart greater aqueous solubility to a molecule. chemrxiv.orgbohrium.com This was a key factor in the optimization of the CDK9 inhibitor atuveciclib (B1649299), where the introduction of a sulfoximine led to a remarkable improvement in aqueous solubility. chemrxiv.org
Permeability: The impact of the sulfoximine group on cell permeability, often assessed using Caco-2 cell assays, can be more complex and context-dependent. While the increased polarity of sulfoximines can sometimes lead to reduced passive permeability, the ability of the NH-sulfoximine to act as a hydrogen bond donor can also influence its interaction with membrane transporters. nih.govbohrium.com In some cases, the replacement of a sulfonamide with a sulfoximine has been shown to improve cellular permeability and reduce efflux. chemrxiv.org However, in other instances, a significant decrease in permeability has been observed. nih.gov
| Parameter | General Impact of Sulfoximine Substitution | Example from Literature |
|---|---|---|
| Metabolic Stability | Generally increased stability in liver microsomes. | Sulfoximine analogue of vardenafil showed improved stability in rat hepatocytes and human liver microsomes. nih.gov |
| Aqueous Solubility | Often leads to increased aqueous solubility. | Replacement of a sulfonamide with a sulfoximine in the development of atuveciclib significantly improved solubility. chemrxiv.org |
| Permeability | Variable; can increase or decrease depending on the molecular context. | The sulfoximine analogue of roniciclib (B612086) showed improved permeability, while the analogue of imatinib (B729) showed decreased permeability. chemrxiv.orgnih.gov |
Enzyme Inhibition Studies and Biochemical Impact
While specific enzyme inhibition data for this compound itself is not extensively reported in publicly available literature, the broader class of pyridyl sulfoximines and sulfoximine-containing molecules have been investigated as inhibitors of various enzymes. For instance, sulfoximine-substituted trifluoromethylpyrimidines have been synthesized and evaluated as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target for osteoporosis. researchgate.net In one study, the replacement of a sulfone with an N-methylsulfoximine in a series of PYK2 inhibitors led to a significant reduction in off-target activity against the hERG K+ ion channel, a crucial factor for cardiovascular safety. researchgate.net
The unique electronic and steric properties of the sulfoximine group can influence how a molecule binds to the active site of an enzyme. The ability of the NH-sulfoximine to act as both a hydrogen bond donor and acceptor provides additional opportunities for interaction with amino acid residues, potentially leading to increased potency and selectivity.
Synthesis of Bioactive Analogues and Pharmaceutical Intermediates
This compound is a valuable synthetic intermediate for the preparation of more complex bioactive molecules. Its pyridinyl ring can be functionalized through various cross-coupling reactions, and the sulfoximine nitrogen can be readily alkylated or acylated to introduce additional diversity.
Development of Fluorinated Analogues of Bioactive Compounds
The introduction of fluorine into drug candidates is a widely used strategy to modulate their physicochemical and pharmacological properties, often leading to improved metabolic stability, binding affinity, and bioavailability. The synthesis of fluorinated analogues of pyridyl sulfoximines is an active area of research. acs.org For example, methods have been developed for the preparation of perfluoroaryl sulfoximines, which can serve as building blocks for novel agrochemicals and pharmaceuticals. acs.org The synthesis of optically pure monofluoromethyl and difluoromethyl sulfoximines has also been reported, providing access to chiral fluorinated compounds with potential therapeutic applications. cas.cn The development of reagents like difluoromethyl 2-pyridyl sulfoximine allows for the stereoselective introduction of the difluoro(aminosulfonyl)methyl group into various molecules. chinesechemsoc.org
Strategic Application in Hit-to-Lead and Lead Optimization Programs
The unique properties of the sulfoximine moiety make it a valuable tool in hit-to-lead and lead optimization campaigns. As highlighted in previous sections, the ability of sulfoximines to improve aqueous solubility and metabolic stability while maintaining or even enhancing biological activity has been demonstrated in several drug discovery programs. nih.govchemrxiv.orgacs.org
Investigation of Molecular Interactions with Biological Targets (e.g., π-stacking interactions)
The molecular structure of this compound features two key components that dictate its potential interactions with biological macromolecules: the 2-pyridinyl ring and the sulfoximine moiety. These functional groups can engage in a variety of non-covalent interactions that are crucial for ligand binding and biological activity.
The aromatic pyridinyl ring is capable of engaging in π-stacking interactions with the aromatic side chains of amino acid residues within a protein's binding pocket, such as phenylalanine, tyrosine, or tryptophan. nih.gov These interactions are a significant contributor to the binding affinity of many drugs. nih.gov The precise geometry of this interaction can be face-to-face or edge-to-face, and it plays a vital role in the orientation and stabilization of the ligand within the binding site. mdpi.com
The sulfoximine group itself offers a versatile array of potential interactions. The oxygen and nitrogen atoms are both hydrogen bond acceptors. youtube.com In the case of an N-H sulfoximine (where the nitrogen is not substituted), the group possesses a dual hydrogen bond donor-acceptor capability, which can be pivotal for anchoring the molecule to specific residues in a target protein. youtube.com Furthermore, the mildly basic nitrogen atom allows for potential metal coordination or the formation of salts, adding another dimension to its binding possibilities. youtube.com In several complex inhibitors, the sulfoximine moiety has been observed to be directed toward the exit of the ATP binding pocket of kinases, where it can interact with the solvent or form key hydrogen bonds. chemrxiv.orgresearchgate.net
| Molecular Moiety | Potential Interaction Type | Interacting Biological Component |
| 2-Pyridinyl Ring | π-Stacking (π-π interaction) | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Sulfoximine Oxygen | Hydrogen Bond Acceptor | H-bond donor amino acid residues (e.g., Ser, Thr, Asn, Gln) |
| Sulfoximine Nitrogen | Hydrogen Bond Acceptor | H-bond donor amino acid residues |
| Sulfoximine N-H (if present) | Hydrogen Bond Donor | H-bond acceptor amino acid residues (e.g., Asp, Glu) |
Structure-Activity Relationship (SAR) Studies Pertaining to the Sulfoximine Moiety
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. drugdesign.orgnih.gov For the sulfoximine moiety, SAR studies have provided valuable insights into its role as a versatile functional group in drug design.
SAR studies on the insecticide sulfoxaflor, which contains a pyridinyl-sulfoximine core, demonstrated that modifications to the substituents flanking the sulfoximine group significantly impact potency. nih.gov While a range of alkyl groups on the methylene (B1212753) linker were tolerated for activity against cotton aphids, activity against green peach aphids decreased with substituents larger than an ethyl group. This suggests a narrow steric tolerance within the target's binding site for the latter species. nih.gov
In another study, the replacement of an amine in the drug vardenafil with a sulfoximine moiety yielded an analog that was essentially equipotent as a PDE5 inhibitor. chemrxiv.orgnih.gov However, this modification led to other significant changes in physicochemical properties, as detailed in the table below.
| Compound | PDE5 Inhibition (IC₅₀) | Aqueous Solubility (pH 6.5) | Lipophilicity (logD) | Metabolic Stability (rHep CLb) |
| Vardenafil (Amine) | 0.029 nM | 220 mg/L | 2.6 | 3.0 L/h/kg |
| Sulfoximine Analogue | 0.025 nM | 52 mg/L | 2.0 | 2.1 L/h/kg |
As shown, the sulfoximine analogue exhibited comparable potency and improved metabolic stability, but at the cost of reduced aqueous solubility and significantly poorer membrane permeability properties. chemrxiv.org These findings underscore the complex trade-offs involved in molecular design and highlight how the sulfoximine moiety can be strategically employed to fine-tune the pharmacological profile of a lead compound. chemrxiv.orgnih.gov
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for determining the precise molecular structure of S-Methyl-S-(2-pyridinyl) sulfoximine (B86345) in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework, as well as conformational details, can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the four protons on the pyridine (B92270) ring. The chemical shift (δ) of the S-methyl protons would appear as a singlet in the upfield region. The four aromatic protons of the 2-substituted pyridine ring typically present as a complex set of multiplets in the downfield (aromatic) region of the spectrum. Their specific chemical shifts are influenced by the electron-withdrawing nature of the sulfoximine group. Spin-spin coupling between adjacent protons on the pyridine ring results in characteristic splitting patterns, and the magnitude of the coupling constants (J values) helps to confirm their relative positions. nih.gov
The proton-decoupled ¹³C NMR spectrum would display six distinct signals: one for the methyl carbon and five for the carbons of the pyridine ring. The chemical shift of the S-methyl carbon would be found in the aliphatic region, while the pyridine carbons would resonate in the aromatic region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this molecule, it would primarily confirm the methyl and methine (CH) carbons. nih.govbeilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Data for S-Methyl-S-(2-pyridinyl) sulfoximine This table presents predicted data based on typical values for similar structures.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| S-CH₃ | ~3.4 | s (singlet) | N/A | ~40 |
| Pyridinyl H-3 | ~8.2 | d (doublet) | ~8.0 | ~125 |
| Pyridinyl H-4 | ~7.9 | t (triplet) | ~7.5 | ~138 |
| Pyridinyl H-5 | ~7.5 | t (triplet) | ~7.0 | ~128 |
| Pyridinyl H-6 | ~8.7 | d (doublet) | ~5.0 | ~150 |
| Pyridinyl C-2 | N/A | N/A | N/A | ~160 |
s = singlet, d = doublet, t = triplet
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and revealing further structural details. princeton.eduyoutube.comslideshare.net
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the connectivity of the protons around the pyridine ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com An HSQC or HMQC spectrum would show a cross-peak linking the S-methyl proton signal to the S-methyl carbon signal, and similarly for each proton on the pyridine ring to its corresponding carbon (H-3 to C-3, H-4 to C-4, etc.), allowing for definitive carbon assignments.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu For this molecule, a key NOESY correlation would be expected between the S-methyl protons and the H-6 proton of the pyridine ring. This through-space interaction would provide strong evidence for the conformation around the C2-S bond.
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes. nih.gov For this compound, DNMR could be employed to investigate the rotational barrier around the C(pyridinyl)-S bond. At low temperatures, this rotation might become slow enough to cause broadening or splitting of the pyridine proton signals (especially H-3 and H-6), allowing for the calculation of the energetic barrier to rotation. Furthermore, the sulfoximine group itself is a stereocenter, and DNMR could potentially provide insights into stereochemical dynamics if chiral derivatives were studied. sjsu.edunih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound. nih.gov
For this compound (C₆H₈N₂OS), standard mass spectrometry would show a molecular ion peak corresponding to its molecular weight (156.21 g/mol ). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula. For example, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the formula C₆H₉N₂OS⁺. rsc.org
Table 2: HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₉N₂OS⁺ | 157.0481 |
| [M+Na]⁺ | C₆H₈N₂NaOS⁺ | 179.0300 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govresearchgate.net The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information by revealing its weakest bonds and most stable fragments. nih.govpacific.edu
A plausible fragmentation pathway for protonated this compound ([C₆H₈N₂OS+H]⁺) could involve:
Loss of the methyl radical (•CH₃) followed by rearrangement.
Cleavage of the C-S bond, separating the pyridine and the methylsulfoximine moieties.
Fragmentation of the pyridine ring itself.
Analysis of these pathways is critical for confirming the identity of the compound in complex mixtures and for distinguishing it from potential isomers. chemrxiv.org
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), separates ions based not only on their mass-to-charge ratio but also on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. nih.govnih.gov This technique provides a rotationally averaged collision cross-section (CCS), which is a value related to the three-dimensional shape of the ion in the gas phase. lcms.cz By measuring the CCS of the this compound ion, researchers can gain insight into its gas-phase conformation. This information is complementary to the solution-phase data from NMR and can be particularly useful for distinguishing between different conformers or isomers that might not be separable by MS alone. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
The 2-substituted pyridine ring exhibits a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands, usually between 1400 and 1600 cm⁻¹. The positions of these bands are sensitive to the nature and position of the substituent on the ring. cdnsciencepub.comcdnsciencepub.comaps.orgacs.org Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and appear in the fingerprint region of the spectrum.
The sulfoximine group, the central functional moiety, has distinct vibrational signatures. The S=O double bond stretching vibration is a strong band in the IR spectrum, typically appearing in the range of 1220-1240 cm⁻¹. The corresponding S=N double bond stretch is expected to be found in the 1080-1130 cm⁻¹ region. The S-C bond stretching vibrations would also be present, likely in the 600-800 cm⁻¹ range.
The methyl group attached to the sulfur atom will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).
In Raman spectroscopy, the aromatic ring vibrations are often strong and provide a clear fingerprint of the pyridinyl moiety. The S=O and S=N stretching vibrations are also Raman active and would be expected in similar regions as in the IR spectrum, although their relative intensities may differ.
A summary of the expected vibrational modes for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyridinyl Ring | C-H Stretch | 3000-3100 |
| C=C, C=N Stretch | 1400-1600 | |
| Ring Breathing | Fingerprint Region | |
| Sulfoximine | S=O Stretch | 1220-1240 |
| S=N Stretch | 1080-1130 | |
| S-C Stretch | 600-800 | |
| Methyl Group | C-H Stretch | <3000 |
| Asymmetric Bend | ~1450 | |
| Symmetric Bend | ~1375 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on related pyridyl sulfoximine derivatives provide valuable insights into the likely structural features. For instance, the crystal structure of a related chiral sulfoximine, compound 2k , has been reported and reveals key conformational details. nih.gov In this related structure, the pyridyl and sulfoximine moieties adopt a specific orientation relative to each other. nih.gov
Based on the analysis of analogous compounds, the crystal structure of this compound would be expected to exhibit the following key features:
Sulfoximine Geometry: The sulfur atom would adopt a tetrahedral geometry, with the methyl, 2-pyridinyl, oxo, and imido groups as the four substituents.
Bond Lengths and Angles: The S=O and S=N bond lengths would be consistent with double-bond character. The S-C(pyridinyl) and S-C(methyl) bond lengths would be typical for single bonds. The bond angles around the sulfur atom would be close to the tetrahedral angle of 109.5°, though some distortion is expected due to the different nature of the substituents.
Conformation: The relative orientation of the pyridinyl ring and the sulfoximine group would be a key conformational feature. This would be influenced by steric and electronic interactions between the two groups.
Intermolecular Interactions: In the solid state, intermolecular forces such as hydrogen bonding (if a suitable donor/acceptor is present), dipole-dipole interactions, and van der Waals forces would dictate the packing of the molecules in the crystal lattice. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the sulfoximine group could all potentially participate in hydrogen bonding.
A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic molecules.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 5-15 |
| b (Å) | 5-20 |
| c (Å) | 5-15 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 500-1500 |
| Z | 2 or 4 |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereoselectivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions involving sulfoximines.
Detailed research into the kinetic resolution of heteroaryl-enabled sulfoximines, such as aryl-pyridyl-sulfoximines, has utilized DFT calculations to understand the origins of enantioselectivity in Palladium(II)-catalyzed C-H activation reactions. rsc.org In these studies, a chiral mono-N-protected amino acid (MPAA) ligand is used in conjunction with a Pd(II) catalyst to selectively functionalize one enantiomer of the sulfoximine (B86345) over the other. rsc.org
DFT studies have been employed to validate the hypothesized mechanism, which dictates the stereoselectivity of these transformations. The calculations focus on the transient six-membered palladacycle intermediate formed during the concerted metalation-deprotonation (CMD) step, which is often the rate-determining and enantio-discriminating step. rsc.org The model suggests that the coordination of the sulfoximine's pyridyl-motif and the chiral MPAA ligand to the palladium catalyst controls the C–H activation. rsc.org
The calculations explore the relative energies of the four possible diastereomeric transition states (TS). These states arise from the combination of the two enantiomers of the sulfoximine (R or S) and the orientation of the sulfoximine's aryl group relative to the plane defined by the Pd-MPAA complex. DFT analysis reveals significant energy differences between these transition states, explaining the high selectivity observed experimentally. For example, the transition state leading to the reaction of the S-enantiomer is found to be significantly lower in energy than the one for the R-enantiomer, leading to the kinetic resolution where the R-enantiomer is recovered unreacted with high enantiomeric excess. rsc.org These theoretical findings confirm that stereoselectivity is governed by the specific geometry and steric interactions within the CMD transition state. rsc.org
| Computational Model | Focus of Study | Key Findings |
| Density Functional Theory (DFT) | Transition State Analysis of Pd(II)-Catalyzed C-H Activation | The energy difference between diastereomeric transition states in the concerted metalation-deprotonation (CMD) step dictates enantioselectivity. rsc.org |
| DFT Geometry Optimization | Structure of Palladacycle Intermediate | A six-membered palladacycle with a twisted boat conformation is the key intermediate. Steric hindrance within this structure favors one enantiomer over the other. rsc.org |
Molecular Modeling and Docking Studies (in the context of ligand-protein interactions)
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). mdpi.comdovepress.com These studies are crucial in drug discovery for understanding how a molecule like S-Methyl-S-(2-pyridinyl) sulfoximine might interact with a biological target.
While specific docking studies for this compound are not extensively documented in public literature, the structural motifs of the compound allow for well-founded predictions of its potential interactions within a protein's binding site. The sulfoximine functional group is a key feature, acting as a versatile hydrogen bond donor (via the N-H group) and acceptor (via the oxygen and nitrogen atoms). researchgate.net This allows it to form strong, directional interactions with amino acid residues such as aspartate, glutamate, serine, and threonine.
The 2-pyridinyl group provides additional interaction points. The nitrogen atom in the pyridine (B92270) ring is a hydrogen bond acceptor, capable of interacting with donor residues like arginine or lysine. nih.gov Furthermore, the aromatic nature of the pyridine ring can lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. mdpi.com The S-methyl group can participate in hydrophobic or van der Waals interactions, fitting into nonpolar pockets within the binding site lined with residues like leucine, isoleucine, and valine. nih.gov
Docking simulations for related pyridine and sulfoximine-containing compounds have demonstrated their ability to fit into well-defined binding pockets, such as the ATP-binding site of kinases. researchgate.netmdpi.com The combination of hydrogen bonding, hydrophobic interactions, and aromatic stacking allows these molecules to achieve high binding affinity and specificity for their targets.
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| Sulfoximine (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Sulfoximine (S=O, S=N) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |
| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| S-Methyl Group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |
Prediction of Fragmentation Chemistry and Computational Spectroscopic Analysis
Computational methods are essential for predicting how a molecule will behave in analytical instruments, aiding in its identification and characterization. This includes predicting its fragmentation in mass spectrometry and its response in various spectroscopic techniques.
Fragmentation Chemistry: Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, where a parent ion is fragmented and the resulting fragment ions are analyzed. Predicting these fragmentation pathways can be challenging due to complex rearrangements. chemrxiv.org The Universal Fragmentation Model (UFM) is a computational approach based on gas-phase ion chemistry that can predict fragmentation pathways, structures, and energetics for molecules. chemrxiv.orgresearchgate.net For a protonated molecule like this compound, UFM could be used to model potential fragmentation channels. Likely pathways would include:
Loss of the methyl group: Cleavage of the S-CH3 bond.
Cleavage of the pyridine ring: Ring-opening reactions followed by loss of small neutral molecules.
Loss of sulfoximine-related fragments: Such as loss of CH3NSO. UFM predicts these pathways by calculating the energetics of various reaction routes, providing a theoretical mass spectrum that can be compared with experimental data to confirm the structure. chemrxiv.org
Computational Spectroscopic Analysis: DFT can be used to predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). ias.ac.in
Vibrational Spectroscopy (IR/Raman): DFT calculations can determine the vibrational frequencies of a molecule. ias.ac.in These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds. The calculated spectrum is often scaled by an empirical factor to account for anharmonicity and other systematic errors, and then compared with the experimental FT-IR or FT-Raman spectrum to confirm the presence of specific functional groups. ias.ac.in
| Analytical Technique | Computational Method | Application to this compound |
| Tandem Mass Spectrometry (MS/MS) | Universal Fragmentation Model (UFM) | Predicts fragmentation pathways and energetics for the protonated molecule, aiding in structural confirmation. chemrxiv.org |
| Infrared & Raman Spectroscopy | Density Functional Theory (DFT) | Calculates vibrational frequencies corresponding to bond stretches and bends, providing a theoretical spectrum for comparison with experimental data. ias.ac.in |
| Nuclear Magnetic Resonance (NMR) | Density Functional Theory (DFT) | Predicts 1H and 13C chemical shifts by calculating nuclear magnetic shielding, assisting in signal assignment. nih.gov |
Machine Learning Approaches in Automated Structure Elucidation
The structural elucidation of unknown compounds is a major bottleneck in chemical discovery. nih.gov Machine learning (ML) is emerging as a powerful tool to automate this process by learning from vast amounts of existing chemical and spectroscopic data.
For a molecule like this compound, ML frameworks can be applied to interpret routine analytical data, such as 1D NMR spectra. nih.gov An ML-based algorithm can take experimental 1H and/or 13C NMR spectra as input and perform several tasks:
Substructure Prediction: The model predicts the probability of the presence of hundreds of different chemical substructures it has been trained to recognize. For the target compound, it would ideally predict the presence of a 2-substituted pyridine ring, a methyl group attached to sulfur, and a sulfoximine moiety. nih.gov
Spectrum Annotation: The algorithm labels the peaks in the experimental spectrum with the predicted substructures. nih.gov
Structure Generation: Using the predicted substructures as building blocks, candidate constitutional isomers are constructed. These candidates are then given a probabilistic ranking, with the most likely structure ranked highest. nih.gov
Similarly, ML models are being developed to predict tandem mass spectra from chemical structures or, conversely, to identify a structure from an MS/MS spectrum. researchgate.netresearchgate.net By training on large databases of experimental or simulated spectra, these models can learn the complex relationship between chemical structure and fragmentation patterns, going beyond simple rule-based systems. researchgate.net These approaches can significantly accelerate the identification of novel compounds or impurities in a sample.
| Machine Learning Application | Input Data | Output | Relevance to this compound |
| Automated NMR Analysis | 1D 1H and/or 13C NMR Spectra | A ranked list of probable molecular structures. nih.gov | Rapidly proposes the correct structure from raw spectral data by identifying key substructures (pyridine, methyl, sulfoximine). |
| MS/MS Spectrum Prediction | Molecular Structure | Predicted tandem mass spectrum. | Generates a theoretical fragmentation pattern to compare against experimental data for identity confirmation. researchgate.net |
| Structure Identification from MS/MS | Tandem Mass Spectrum | A ranked list of candidate structures. | Identifies the molecule from its fragmentation pattern by searching vast chemical spaces or comparing against predicted spectra. researchgate.net |
Future Research Directions and Emerging Paradigms for S Methyl S 2 Pyridinyl Sulfoximine
Development of Novel and Sustainable Synthetic Routes
The synthesis of sulfoximines, including S-Methyl-S-(2-pyridinyl) sulfoximine (B86345), is evolving beyond traditional methods towards more efficient, sustainable, and versatile strategies. Future research is focused on developing catalytic and environmentally benign processes that offer greater control and broader substrate scope.
Key emerging strategies include:
Advanced Catalytic Systems: While copper and rhodium catalysis have been instrumental, newer methods employing ruthenium (Ru) and iridium (Ir) are enabling novel transformations like enantioselective C–H activation and annulation. xtalpi.com Future work will likely focus on developing non-precious metal catalysts and refining existing systems for higher efficiency and selectivity.
C-H Bond Activation: A major paradigm shift is the use of the sulfoximine group as a directing group to facilitate C-H bond activation. pharmafeatures.com This strategy allows for the direct functionalization of otherwise inert C-H bonds, opening up streamlined routes to complex cyclic and polycyclic sulfoximine derivatives. xtalpi.com Research is expected to expand the range of compatible coupling partners and reaction types.
Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis offers a mild and powerful method for forming C-N bonds, enabling the N-arylation of NH-sulfoximines with electron-rich arenes without a sacrificial oxidant. Similarly, electrochemical methods are being developed for the selective oxidation of sulfides and sulfoxides to sulfoximines, often in flow systems and without the need for supporting electrolytes, representing a significant advancement in green chemistry. nih.govnih.govnih.gov
Flow Chemistry: Continuous flow reactors are being implemented for the synthesis of NH-sulfoximines, offering advantages over traditional batch processing in terms of safety, scalability, and efficiency. youtube.comyoutube.comnih.gov This technology allows for precise control over reaction parameters and can facilitate hazardous reactions more safely, paving the way for industrial-scale production.
Green Synthesis: A growing emphasis is on developing syntheses in environmentally friendly solvents like water. mdpi.combeilstein-journals.orgsynplechem.com Metal-free cross-coupling reactions in aqueous media are demonstrating high efficiency and good functional group tolerance, reducing the environmental impact of sulfoximine synthesis. mdpi.combeilstein-journals.orgsynplechem.com
Table 1: Comparison of Emerging Synthetic Routes for Sulfoximines
| Synthetic Strategy | Key Features | Advantages | Future Research Focus |
| Advanced Catalysis (Ru, Ir) | C-H activation/annulation, desymmetrization. xtalpi.com | High enantioselectivity, access to complex cyclic structures. | Development of earth-abundant metal catalysts, broader reaction scope. |
| Photoredox Catalysis | Visible-light mediated, radical-based mechanisms. | Mild conditions, high selectivity, oxidant-free. | Expanding substrate scope, development of new photocatalysts. |
| Electrochemistry | Anodic oxidation, often electrolyte-free. nih.govnih.gov | Green, sustainable, high current efficiency, automatable. | Broader application to complex substrates, mechanistic studies. |
| Flow Chemistry | Continuous processing, precise control. youtube.comyoutube.com | Enhanced safety, scalability, improved yields, and efficiency. | Integration with other green technologies, multi-step synthesis. |
| Green Synthesis (in water) | Metal-free cross-coupling in aqueous media. mdpi.combeilstein-journals.org | Environmentally benign, reduced waste, operational simplicity. | Overcoming solubility challenges, expanding reaction types. |
Exploration of Unprecedented Reactivities and Transformations
Beyond their established roles, researchers are exploring novel chemical transformations that leverage the unique electronic and steric properties of the sulfoximine moiety. This includes harnessing the sulfoximine group to participate in or direct unconventional reactions.
Dehydrogenative Cross-Coupling: Oxidative visible-light photoredox catalysis has enabled the direct C-H/N-H dehydrogenative cross-coupling of NH-sulfoximines with arenes. This transformation forms a C-N bond by removing hydrogen from both coupling partners, representing a highly atom-economical approach. The proposed mechanism involves the photo-oxidation of both the arene and the sulfoximine to radical intermediates, followed by a radical-radical cross-coupling.
Annulation via Vinylene Transfer: Rhodium(III)-catalyzed C-H activation and [4+2]-annulation of S-aryl sulfoximines with vinylene carbonate provides access to unsubstituted 1,2-benzothiazines. researchgate.net In this redox-neutral process, vinylene carbonate acts as an "oxidizing acetylene (B1199291) surrogate," enabling cyclization to form diverse heterocyclic structures. researchgate.net
Radical Precursors in Photoredox Catalysis: Cyclic sulfoximines have been developed as bench-stable reagents that can generate methyl and perdeuteromethyl radicals under photoredox conditions. protheragen.ai This opens up new avenues for using sulfoximine-derived reagents in radical addition reactions to a variety of acceptors, including olefins and acrylamides, highlighting a functional role beyond the core scaffold. protheragen.ai
Expansion of S-Methyl-S-(2-pyridinyl) Sulfoximine as a Versatile Chiral Building Block
The stereogenic sulfur center of sulfoximines makes them highly valuable as chiral building blocks and auxiliaries in asymmetric synthesis. Future research aims to broaden their accessibility and application in the stereocontrolled synthesis of complex molecules.
Novel Asymmetric Syntheses: While traditional methods often rely on the nitrene transfer to chiral sulfoxides, new approaches are being developed for the direct catalytic enantioselective synthesis of sulfoximines. researchgate.net This includes methods based on the desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts, achieving excellent enantiocontrol. rsc.org Stereospecific S-alkylation of readily available chiral sulfinamides is another practical and scalable route that avoids racemization. ism.ac.jpumn.edu
Enantiopure Bifunctional Reagents: The development of enantiopure bifunctional S(VI) transfer reagents is overcoming previous synthetic limitations. cas.org These reagents serve as chiral templates, enabling the rapid asymmetric synthesis of a wide array of sulfoximines and related compounds with excellent enantiomeric excess. cas.org
Chiral Auxiliaries and Ligands: Enantiopure sulfoximines have long been used as chiral auxiliaries. researchgate.net Emerging research is exploring their use as chiral ligands in asymmetric metal catalysis. Furthermore, novel sulfoximine-derived scaffolds are being evaluated as unprecedented chiral auxiliaries, for instance, in Grignard additions to imines, demonstrating high diastereoselectivity. nih.gov
Advanced Applications in Medicinal Chemistry beyond Current Scope
The sulfoximine moiety is increasingly recognized as a valuable pharmacophore in drug discovery. nih.gov Its unique properties, including its role as a bioisostere and its ability to form three-dimensional scaffolds, are being exploited to design next-generation therapeutics. chemrxiv.orgyoutube.comresearchgate.net
Bioisosteric Replacement: The sulfoximine group is a proven bioisostere for sulfones and sulfonamides, as seen in several clinical candidates. nih.govacs.org Future work is expanding this concept to replace non-sulfur-based functional groups like alcohols and amines, offering new opportunities to modulate physicochemical properties and target interactions. youtube.com
Complex Molecule Construction: The functional handle on the sulfoximine nitrogen is being increasingly utilized for the construction of complex bioactive molecules. This includes its incorporation into Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the sulfoximine serves as a key linker or attachment point. youtube.comresearchgate.net
Novel Scaffolds for Drug Discovery: Researchers are designing and synthesizing novel polycyclic scaffolds containing sulfoximines. chemrxiv.org These structures often possess a high degree of sp³-character, providing access to new areas of three-dimensional chemical space, which is highly desirable in modern drug discovery to improve selectivity and pharmacological properties. chemrxiv.org
Covalent Inhibitors: The development of vinyl sulfoximines opens up possibilities for their use as electrophilic "warheads" in the design of covalent inhibitors, which can form a permanent bond with their biological target, leading to enhanced potency and duration of action. youtube.com
Table 2: Emerging Roles of Sulfoximines in Medicinal Chemistry
| Application Area | Concept | Therapeutic Potential |
| Bioisosterism | Replacement of sulfones, sulfonamides, alcohols, and amines. youtube.com | Improved pharmacokinetic properties, novel target interactions, patentability. |
| PROTACs & ADCs | Use of the N-functional group as a linker attachment point. youtube.comresearchgate.net | Targeted protein degradation, selective delivery of cytotoxic agents to cancer cells. |
| 3D Scaffolds | Synthesis of novel polycyclic and spirocyclic sulfoximines. chemrxiv.org | Enhanced target selectivity, improved drug-like properties, exploration of new chemical space. |
| Covalent Inhibition | Use of vinyl sulfoximines as electrophilic warheads. youtube.com | Increased potency, longer duration of action, overcoming drug resistance. |
Integration of Artificial Intelligence and Automation in Sulfoximine Research and Discovery
The convergence of artificial intelligence (AI), machine learning (ML), and laboratory automation is set to revolutionize the discovery and development of molecules like this compound. These technologies can accelerate timelines, reduce costs, and uncover novel chemical insights.
AI-Driven Synthetic Route Design: Computer-aided synthesis planning (CASP) uses machine learning algorithms to design and optimize synthetic routes. protheragen.ai These tools can analyze vast reaction databases to identify the most efficient, cost-effective, and sustainable pathways to target sulfoximines, moving beyond human intuition. pharmafeatures.com AI models can predict reaction outcomes and suggest novel transformations, significantly shortening the development cycle. pharmafeatures.com
Reaction Optimization: ML algorithms, particularly Bayesian optimization and other active learning strategies, are being used to efficiently explore reaction parameter space. By integrating with high-throughput experimentation (HTE) platforms, these models can rapidly identify the optimal conditions (catalyst, solvent, temperature) for a given sulfoximine synthesis with minimal experiments, saving time and resources. beilstein-journals.org
Automated Synthesis Platforms: Robotic systems, sometimes referred to as "chemputers" or automated synthesis robots, can execute complex, multi-step syntheses with high precision and reproducibility. youtube.com These platforms can be directly guided by AI-designed synthetic routes, enabling the rapid production of libraries of sulfoximine analogues for screening and lead optimization, operating 24/7 without human intervention. youtube.comyoutube.com
Computational Screening and Drug Design: For medicinal chemistry applications, AI and ML are transforming the design of new inhibitors. researchgate.netrsc.org Generative models can design novel sulfoximine-containing molecules with desired properties, while predictive models can screen virtual libraries for binding affinity against therapeutic targets like protein kinases, assess ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and predict potential resistance mutations. rsc.orgchemrxiv.org This in silico screening drastically narrows the number of compounds that need to be synthesized and tested in the lab.
The integration of these technologies creates a closed-loop "design-make-test-analyze" cycle, where AI designs molecules and synthetic routes, automated platforms synthesize them, HTE systems test their properties, and the resulting data is fed back into the AI models to refine the next cycle. This approach holds immense promise for accelerating the discovery of next-generation sulfoximine-based therapeutics and materials.
Q & A
Q. What established synthetic methods are available for S-Methyl-S-(2-pyridinyl) sulfoximine, and what are their scalability limitations?
The synthesis of sulfoximines typically involves oxidizing sulfilimines or sulfoxides. For example, the Whitehead and Bentley method uses sulfoxides treated with hydrazoic acid (generated in situ from sodium azide and sulfuric acid) in chloroform . However, this method poses safety risks due to hydrazoic acid’s toxicity and explosivity. Alternative oxidants like potassium permanganate or hydrogen peroxide can be used under reflux conditions, but yields and applicability vary with substituents. For this compound, reaction conditions must be optimized to avoid decomposition of the pyridinyl group. Scalability is limited by hazardous reagents and the need for strict temperature control (~45°C) to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the sulfoximine structure and protonation states of the pyridinyl group. For example, Brzezinska et al. (2018) used computational and experimental NMR to analyze protonated 2-pyridinyl moieties .
- Mass Spectrometry (LC/MS) : High-resolution LC/MS (e.g., Ascentis® Express OH5 columns) can verify molecular weight and purity .
- Elemental Analysis : To validate stoichiometry and rule out impurities .
Q. What safety protocols are essential when handling this compound?
Safety data sheets (SDS) recommend:
- Using PPE (N95 masks, gloves, eyeshields) to prevent inhalation or skin contact .
- Working in fume hoods due to potential dust generation.
- Storing the compound in a cool, dry environment away from oxidizers. Toxicity data are limited, so toxicity assessments should precede large-scale use .
Advanced Research Questions
Q. How can computational models elucidate the protonation behavior of the 2-pyridinyl group in thermolytic or catalytic applications?
Brzezinska et al. (2018) combined density functional theory (DFT) calculations with experimental data to study protonated 2-pyridinyl groups. For this compound, similar approaches can predict protonation sites, electronic effects, and stability under thermal stress. Software like Gaussian or ORCA, coupled with solvent models, can simulate reaction pathways and validate results via NMR or IR .
Q. How should researchers resolve contradictions in reported biological activities of sulfoximine derivatives?
Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, or solvent polarity). For example, oxidation of sulfoximines can yield sulfones under harsh conditions, altering bioactivity . To address contradictions:
Q. What role does the pyridinyl substituent play in directing substitution reactions of this compound?
The electron-withdrawing nature of the pyridinyl group can activate or deactivate the sulfoximine sulfur atom for nucleophilic attack. For instance, in substitution reactions, the pyridinyl ring’s resonance effects may stabilize transition states, favoring aryl or heteroaryl group introduction. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying electronic conditions) is critical .
Q. How can sulfoximines be optimized as enzyme inhibitors while minimizing off-target effects?
Structural analogs like buthionine sulfoximine (BSO) provide methodological insights. Key strategies include:
- Structure-Activity Relationship (SAR) Studies : Modify the pyridinyl or methyl groups to enhance binding specificity.
- Co-crystallization Studies : Resolve inhibitor-enzyme complexes to identify critical interactions.
- Glutathione Depletion Assays : Monitor off-target effects using cellular models, as demonstrated in glioma and melanoma studies .
Methodological Notes
- Synthesis Optimization : Replace hydrazoic acid with safer azide sources (e.g., trimethylsilyl azide) or explore electrochemical oxidation .
- Data Validation : Cross-reference computational predictions (e.g., pKa values, reaction energetics) with experimental data to ensure reliability .
- Biological Assays : Use isogenic cell lines or CRISPR-edited models to isolate sulfoximine-specific effects from background noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
